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Compound of Interest

Compound Name: 1-Isopropyl-3-pyrrolidinol

Cat. No.: B1589749 Get Quote

This technical guide provides a detailed exploration of the spectroscopic techniques used to

characterize the chemical structure of 1-Isopropyl-3-pyrrolidinol. Designed for researchers,

scientists, and professionals in drug development, this document offers in-depth analysis of

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The

methodologies and interpretations presented herein are grounded in established scientific

principles and supported by data from analogous compounds to ensure a thorough and

practical understanding.

Introduction
1-Isopropyl-3-pyrrolidinol is a heterocyclic compound belonging to the pyrrolidine family. Its

structure, featuring a five-membered nitrogen-containing ring substituted with an isopropyl

group at the nitrogen atom and a hydroxyl group at the 3-position, makes it a valuable building

block in medicinal chemistry and materials science. Accurate structural elucidation and purity

assessment are paramount for its application in any field. Spectroscopic methods provide the

necessary tools for this characterization, offering a non-destructive and highly informative view

of the molecule's atomic and molecular composition. This guide will delve into the expected

spectroscopic signatures of 1-Isopropyl-3-pyrrolidinol and the rationale behind their

interpretation.

Molecular Structure and Spectroscopic Correlation
To fully appreciate the spectroscopic data, it is essential to first visualize the molecular structure

of 1-Isopropyl-3-pyrrolidinol and identify its key features.
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Figure 1: Chemical structure of 1-Isopropyl-3-pyrrolidinol with key atoms for spectroscopic

correlation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen

framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and

integration of proton (¹H) and carbon-¹³ (¹³C) signals, a detailed connectivity map of the

molecule can be constructed.

¹H NMR Spectroscopy
Experimental Protocol: A standard ¹H NMR spectrum would be acquired on a 400 MHz or 500

MHz spectrometer. A dilute solution of 1-Isopropyl-3-pyrrolidinol in a deuterated solvent,

typically chloroform-d (CDCl₃) or deuterium oxide (D₂O), is prepared. Tetramethylsilane (TMS)

is commonly used as an internal standard (0 ppm).

Predicted ¹H NMR Data:

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~4.3 m 1H H on C3 (CH-OH)

~3.0 - 3.4 m 1H
H on C6 (CH of

isopropyl)

~2.8 - 3.2 m 2H H on C5 (CH₂-N)

~2.4 - 2.8 m 2H H on C2 (CH₂-N)

~2.0 m 1H H on C4 (one of CH₂)

~1.8 m 1H H on C4 (one of CH₂)

~1.2 d 6H CH₃ of isopropyl

(broad) s 1H OH

Interpretation and Rationale:
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CH-OH Proton (C3-H): This proton is attached to a carbon bearing an electronegative

oxygen atom, which deshields it, causing it to appear at a downfield chemical shift (~4.3

ppm). It would likely appear as a multiplet due to coupling with the adjacent CH₂ protons at

C2 and C4.

Isopropyl CH Proton (C6-H): The methine proton of the isopropyl group is expected to be a

multiplet (a septet if all couplings are resolved) due to coupling with the six methyl protons.

Its position is downfield due to the adjacent nitrogen.

Pyrrolidine Ring Protons (C2-H, C4-H, C5-H): The methylene protons on the pyrrolidine ring

will exhibit complex splitting patterns due to coupling with each other (geminal and vicinal

coupling). The protons on the carbons adjacent to the nitrogen (C2 and C5) will be

deshielded and appear further downfield compared to the protons on C4.

Isopropyl CH₃ Protons: The six methyl protons of the isopropyl group are chemically

equivalent and will appear as a doublet due to coupling with the single methine proton. This

is a characteristic signal for an isopropyl group.

Hydroxyl Proton (OH): The chemical shift of the hydroxyl proton is variable and depends on

concentration and solvent. It often appears as a broad singlet and may exchange with D₂O,

causing the signal to disappear.

¹³C NMR Spectroscopy
Experimental Protocol: A ¹³C NMR spectrum is typically acquired on the same instrument as the

¹H NMR, using a broadband-decoupled pulse sequence to simplify the spectrum to a series of

singlets, one for each unique carbon atom.

Predicted ¹³C NMR Data:
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Chemical Shift (δ, ppm) Assignment

~70 C3 (CH-OH)

~55 C6 (CH of isopropyl)

~54 C5 (CH₂-N)

~48 C2 (CH₂-N)

~35 C4 (CH₂)

~18 C7, C8 (CH₃ of isopropyl)

Interpretation and Rationale:

C3 (CH-OH): The carbon attached to the hydroxyl group is the most deshielded carbon in the

pyrrolidine ring, appearing around 70 ppm.

C6 (Isopropyl CH): The methine carbon of the isopropyl group, bonded to nitrogen, will be

found in the 50-60 ppm range.

C2 and C5 (CH₂-N): The two carbons of the pyrrolidine ring directly bonded to the nitrogen

will have similar chemical shifts, typically in the 45-55 ppm range.

C4 (CH₂): The remaining carbon of the pyrrolidine ring will be the most shielded, appearing

further upfield.

C7 and C8 (Isopropyl CH₃): The two equivalent methyl carbons of the isopropyl group will be

the most shielded carbons in the molecule, appearing at a high-field chemical shift.

Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a

molecule.[1] Molecular vibrations, such as stretching and bending of bonds, absorb infrared

radiation at specific frequencies, which are characteristic of the bond type.

Experimental Protocol: An IR spectrum can be obtained using a Fourier Transform Infrared

(FTIR) spectrometer. A small amount of the neat liquid sample can be placed between two salt
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plates (NaCl or KBr).

Predicted IR Data:

Wavenumber
(cm⁻¹)

Intensity Shape Assignment

3400 - 3200 Strong Broad O-H stretch (alcohol)

2960 - 2850 Strong Sharp C-H stretch (alkane)

1470 - 1450 Medium Sharp C-H bend (alkane)

1200 - 1000 Strong Sharp
C-N stretch (amine),

C-O stretch (alcohol)

Interpretation and Rationale:

O-H Stretch: The most prominent feature in the IR spectrum of an alcohol is a strong, broad

absorption in the 3400-3200 cm⁻¹ region, which is characteristic of the O-H stretching

vibration.[2] The broadening is due to hydrogen bonding.

C-H Stretch: The sharp peaks in the 2960-2850 cm⁻¹ region are due to the stretching

vibrations of the sp³ C-H bonds in the pyrrolidine and isopropyl groups.

C-H Bend: The bending vibrations of the C-H bonds will appear in the fingerprint region,

typically around 1470-1450 cm⁻¹.

C-N and C-O Stretches: The fingerprint region (below 1500 cm⁻¹) will also contain

absorptions corresponding to the C-N stretching of the tertiary amine and the C-O stretching

of the secondary alcohol. These are often complex and can be difficult to assign definitively

without reference spectra.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. This data is invaluable for confirming the molecular formula and gaining insights

into the molecule's structure.
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Experimental Protocol: A mass spectrum can be obtained using an electron ionization (EI)

mass spectrometer. The sample is vaporized and bombarded with a high-energy electron

beam, causing ionization and fragmentation. The resulting charged fragments are separated

based on their mass-to-charge ratio (m/z).

Predicted Mass Spectrum Data:

m/z Possible Fragment

129 [M]⁺ (Molecular Ion)

114 [M - CH₃]⁺

86 [M - C₃H₇]⁺ or [M - CH(OH)CH₂]⁺

70 [Pyrrolidine ring fragment]⁺

43 [C₃H₇]⁺ (Isopropyl cation)

Interpretation and Rationale:

Molecular Ion Peak ([M]⁺): The peak corresponding to the intact molecule with one electron

removed will give the molecular weight of the compound. For 1-Isopropyl-3-pyrrolidinol
(C₇H₁₅NO), the molecular weight is 129.20, so a peak at m/z 129 is expected.

Fragmentation Pattern: The fragmentation of the molecular ion provides structural clues.

Common fragmentation pathways for N-substituted pyrrolidines involve cleavage of the

bonds adjacent to the nitrogen atom (alpha-cleavage). For 1-Isopropyl-3-pyrrolidinol, we

can predict the following key fragments:

Loss of a methyl group (m/z 114): Cleavage of a methyl group from the isopropyl

substituent.

Loss of the isopropyl group (m/z 86): Cleavage of the entire isopropyl group.

Ring Fragmentation: The pyrrolidine ring can also undergo fragmentation, leading to

various smaller charged species. The mass spectrum of the related 1-Methyl-3-pyrrolidinol

shows a prominent peak at m/z 70, which could correspond to a fragment of the

pyrrolidine ring.[3]
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Figure 2: Predicted key fragmentation pathways for 1-Isopropyl-3-pyrrolidinol in EI-MS.

Conclusion
The comprehensive spectroscopic analysis outlined in this guide provides a robust framework

for the structural confirmation of 1-Isopropyl-3-pyrrolidinol. By integrating the data from ¹H

NMR, ¹³C NMR, IR, and MS, researchers can confidently verify the identity and purity of this

important chemical building block. The predicted data and interpretations serve as a valuable

reference for scientists working with this compound and as an educational tool for those

seeking to understand the application of these powerful analytical techniques.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1589749#spectroscopic-data-nmr-ir-ms-of-1-
isopropyl-3-pyrrolidinol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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